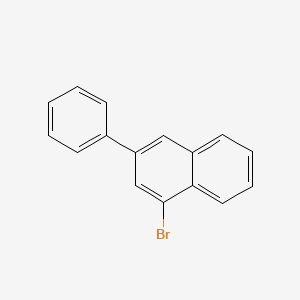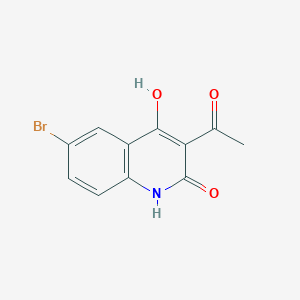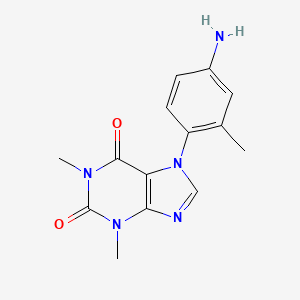
7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a double-ring system composed of benzene and pyrimidine rings. This specific compound is characterized by the presence of methoxy groups at positions 7 and 3, a methyl group at position 8, and a quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with anthranilic acid, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
類似化合物との比較
Similar Compounds
2-Phenylquinazoline: Lacks the methoxy groups and has different biological activities.
4-Methylquinazoline: Similar core structure but different substitution pattern.
8-Methoxyquinazoline: Similar methoxy substitution but lacks the 3-methoxyphenyl group.
Uniqueness
7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
922520-30-7 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-10-14(22-3)8-7-13-15(10)18-16(19-17(13)20)11-5-4-6-12(9-11)21-2/h4-9H,1-3H3,(H,18,19,20) |
InChIキー |
LJXPWPITQKNIBG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)



![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)
![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)



![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)


